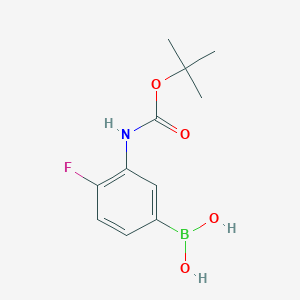

(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-9-6-7(12(16)17)4-5-8(9)13/h4-6,16-17H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCCJWGXGNNJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid

An In-Depth Technical Guide to the Synthesis and Characterization of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic assembly of complex molecular architectures is paramount. Arylboronic acids stand as indispensable reagents, primarily for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Among these, this compound has emerged as a particularly valuable building block. Its trifunctional nature—a boronic acid for C-C bond formation, a fluorine atom to modulate pharmacokinetic properties, and a protected amine for subsequent functionalization—offers chemists a powerful tool for library synthesis and lead optimization.

This guide provides a comprehensive technical overview of the synthesis, purification, and detailed characterization of this reagent. Moving beyond a simple recitation of steps, we delve into the underlying chemical principles, offering field-proven insights to ensure reproducibility and high purity, essential for applications in drug discovery and development.

Part 1: Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile. We will focus on the most robust and commonly employed method: ortho-directed metalation of a protected aniline derivative.

Primary Synthetic Route: Halogen-Lithium Exchange

This classic and reliable approach builds the molecule from a readily available bromo-aniline precursor. The strategy hinges on the protection of the amine, followed by a low-temperature halogen-lithium exchange and subsequent trapping of the resulting aryllithium with a borate ester.

The overall transformation is as follows:

Caption: Halogen-Lithium Exchange Synthetic Workflow.

Step 1: Amine Protection

The synthesis commences with the protection of the amino group of 5-bromo-2-fluoroaniline using di-tert-butyl dicarbonate (Boc₂O).

-

Causality: The amine's acidic proton would otherwise quench the highly basic organolithium reagent in the subsequent step. The tert-butoxycarbonyl (Boc) group is an ideal protecting group here; it is stable to the strongly basic conditions of the lithiation but can be readily removed later under acidic conditions if necessary, without affecting the boronic acid moiety.

Step 2: Halogen-Lithium Exchange and Borylation

This is the key bond-forming sequence. The protected aryl bromide is cooled to -78 °C and treated with an organolithium reagent, typically n-butyllithium (n-BuLi). This generates a transient, highly reactive aryllithium species.[3][4] This nucleophile is then "trapped" by the addition of a trialkyl borate, such as triisopropyl borate (B(OiPr)₃).

-

Expertise & Experience: The choice of organolithium reagent and the strict maintenance of low temperature are critical. Temperatures above -60 °C can lead to side reactions, including decomposition of the aryllithium. Triisopropyl borate is often preferred over trimethyl borate due to its lower reactivity, which helps to minimize the formation of over-addition byproducts (triarylboranes).

Step 3: Hydrolysis

The reaction is quenched with an aqueous acid (e.g., dilute HCl). This hydrolyzes the boronate ester intermediate to the final boronic acid, which typically precipitates from the reaction mixture as a solid.

-

Trustworthiness: The acidic workup serves a dual purpose: it protonates the boronate ester to yield the desired boronic acid and simultaneously neutralizes any remaining organolithium reagent. This ensures a safe and complete reaction termination.

Part 2: Purification Strategies: A Critical Step

Arylboronic acids are notoriously challenging to purify due to their propensity to form cyclic trimeric anhydrides known as boroxines, especially upon heating or exposure to dehydrating conditions. Achieving high purity is essential, as residual impurities can complicate subsequent reactions and analytical characterization.[5]

Recommended Purification Protocol: Acid-Base Extraction

A highly effective method for purifying boronic acids leverages their acidic nature.[6]

-

Dissolution: The crude solid is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Base Extraction: The organic solution is extracted with an aqueous base (e.g., 1M NaOH). The boronic acid is deprotonated to form the water-soluble sodium boronate salt, which partitions into the aqueous layer. Neutral organic impurities remain in the organic phase.

-

Separation & Washing: The layers are separated, and the aqueous layer is washed once more with the organic solvent to remove any lingering impurities.

-

Acidification & Precipitation: The cold aqueous layer is then carefully acidified (e.g., with 1M HCl) until the pH is acidic (pH ~2-3). This re-protonates the boronate salt, causing the pure boronic acid to precipitate out of the solution.

-

Isolation: The resulting solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum at a low temperature.

-

Insight: This method is superior to silica gel chromatography for the free boronic acid, as silica can promote boroxine formation and lead to poor recovery.[7][8] If chromatography is necessary, it is best performed on the more stable pinacol boronate ester derivative before hydrolysis.[9] Recrystallization from solvent mixtures like ethanol/water can also be effective for removing minor impurities.[8]

Part 3: Comprehensive Characterization

Unambiguous characterization is required to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Caption: Standard Analytical Characterization Workflow.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for this compound.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~9.7-9.9 ppm (s, 1H, NH ), ~8.2 ppm (br s, 2H, B(OH )₂), 7.2-7.8 ppm (m, 3H, Ar-H ), 1.5 ppm (s, 9H, C(CH₃ )₃) |

| ¹³C NMR | Chemical Shift (δ) | ~160 ppm (d, ¹JCF), ~153 ppm (C=O), ~135 ppm, ~125 ppm, ~118 ppm, ~115 ppm (Ar-C), ~81 ppm (C (CH₃)₃), ~28 ppm (C(CH₃ )₃) |

| ¹⁹F NMR | Chemical Shift (δ) | A single resonance expected around -115 to -130 ppm. |

| Mass Spec (ESI+) | m/z | Expected [M+H]⁺ at 256.1. Molecular Weight: 255.05 g/mol .[10] |

| FT-IR | Wavenumber (cm⁻¹) | ~3400-3200 (br, O-H), ~3350 (N-H), ~1710 (s, C=O), ~1350 (B-O), ~1250 (C-F) |

| Melting Point | °C | A sharp melting point is indicative of high purity. |

Note: NMR chemical shifts are approximate and can vary based on the solvent used (e.g., DMSO-d₆ or CDCl₃).

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (5-bromo-2-fluorophenyl)carbamate

-

To a solution of 5-bromo-2-fluoroaniline (1.0 eq) in dichloromethane (DCM, ~0.5 M) is added triethylamine (1.2 eq).

-

The solution is cooled to 0 °C in an ice bath.

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a minimal amount of DCM is added dropwise over 30 minutes.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours, monitoring by TLC for the consumption of starting material.

-

Upon completion, the reaction is diluted with DCM and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the product, which can be purified by recrystallization from ethanol/hexanes if necessary.

Protocol 2: Synthesis of this compound

CAUTION: This reaction uses a pyrophoric reagent (n-BuLi) and must be conducted under an inert atmosphere (Nitrogen or Argon) by trained personnel using appropriate techniques.

-

To a solution of tert-butyl (5-bromo-2-fluorophenyl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) in a flame-dried, three-neck flask under argon is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The solution is stirred at -78 °C for 1 hour.

-

Triisopropyl borate (1.5 eq) is added dropwise, again maintaining the temperature below -70 °C.

-

The reaction mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm slowly to room temperature overnight.

-

The reaction is carefully quenched by the slow addition of 1M HCl at 0 °C until the solution is acidic (pH ~2).

-

The mixture is stirred vigorously for 1 hour. The aqueous layer is separated and extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude boronic acid as a solid.

-

The crude product is purified using the acid-base extraction protocol described in Part 2. The final product is dried under vacuum to a constant weight.

References

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.

- How to purify boronic acids/boronate esters?

- Purific

- (4-{[(tert-Butoxy)carbonyl]amino}-3-fluorophenyl)boronic acid. ChemBK.

- Process for purification of boronic acid and its derivatives.

- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.

- Tetrabutylammonium(4-Fluorophenyl)

- Synthetic method for 3-amino-4-fluorophenylboronic acid.

- 4-Fluorophenylboronic acid. PubChem.

- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.

- This compound. ChemicalBook.

- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters.

- Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv

- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.

- Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sites.pitt.edu [sites.pitt.edu]

- 4. researchgate.net [researchgate.net]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 1704069-72-6 [chemicalbook.com]

physical and chemical properties of 3-Boc-amino-4-fluorophenylboronic acid

An In-Depth Technical Guide to 3-Boc-amino-4-fluorophenylboronic Acid: Properties, Handling, and Applications

Introduction

3-Boc-amino-4-fluorophenylboronic acid is a specialized organoboron compound that serves as a critical building block in modern organic synthesis. Its trifunctional nature—featuring a boronic acid moiety for cross-coupling, a Boc-protected amine for controlled elaboration, and a fluorine substituent for modulating electronic properties—makes it a highly valuable reagent for researchers in pharmaceutical and materials science. The strategic incorporation of fluorine is a prominent trend in drug design, as it can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive overview of the , detailed protocols for its characterization and handling, and insights into its applications.

Physicochemical Properties

The properties of 3-Boc-amino-4-fluorophenylboronic acid are derived from its unique molecular structure. While extensive data for this specific molecule is not consolidated, we can infer its characteristics based on its constituent parts and data from closely related analogs, such as 3-amino-4-fluorophenylboronic acid.

Table 1: Core Physical and Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | tert-butyl (2-fluoro-5-(dihydroxyboranyl)phenyl)carbamate | - |

| Molecular Formula | C₁₁H₁₅BFNO₄ | Inferred |

| Molecular Weight | 255.05 g/mol | Inferred |

| CAS Number | Not explicitly assigned; parent amine is 873566-75-7 | [3] |

| Appearance | Expected to be a white to light-colored solid or powder | [4] |

| Solubility | Soluble in polar organic solvents like diethyl ether and ethanol | [5] |

Note: Some properties are based on the parent amine, 3-amino-4-fluorophenylboronic acid, or general characteristics of phenylboronic acids.

Chemical Characteristics and Reactivity

Boronic acids are versatile reagents, but their utility is governed by their stability and reactivity profile.[6]

Stability and Degradation Pathways

While boronic acids are more stable to air and moisture than many other organometallic reagents, they are susceptible to specific degradation pathways that researchers must mitigate.[6]

-

Protodeboronation: This is a common decomposition route where the carbon-boron bond is cleaved in aqueous media, replacing the boronic acid group with a hydrogen atom.[7] The rate of this reaction is influenced by pH and the electronic properties of the phenyl ring.[7]

-

Oxidation: In the presence of reactive oxygen species, boronic acids can undergo oxidative degradation.[7][8] The electron-withdrawing fluorine atom on the phenyl ring of the title compound helps to diminish electron density on the boron center, which can confer greater stability against oxidation compared to unsubstituted phenylboronic acid.[9][10]

-

Boroxine Formation: Under anhydrous conditions or upon heating, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic trimer called a boroxine.[5][7] This process is often reversible in the presence of water but can complicate stoichiometry if not accounted for.

Key Chemical Reactions: The Suzuki-Miyaura Coupling

The hallmark reaction of phenylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds.[11][12] In this reaction, 3-Boc-amino-4-fluorophenylboronic acid serves as the source of the 3-Boc-amino-4-fluorophenyl group, which is coupled to an organohalide or triflate.

The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[12] The Boc-protecting group on the amine is essential, as it prevents the nitrogen from interfering with the palladium catalyst or participating in unwanted side reactions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis and Purification

A common synthetic route to 3-Boc-amino-4-fluorophenylboronic acid involves a multi-step process starting from commercially available precursors.

Synthetic Strategy

A plausible pathway begins with the bromination of o-fluoronitrobenzene, followed by reduction of the nitro group to an amine. The resulting 2-fluoro-5-bromoaniline can then undergo a palladium-catalyzed coupling reaction with a diboron reagent to install the boronic acid group (often as a pinacol ester for stability).[13] The final step is the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O).

Caption: A potential synthetic workflow for 3-Boc-amino-4-fluorophenylboronic acid.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the compound.

Caption: General workflow for the analytical characterization of the target compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is used to determine the purity of the boronic acid and to monitor reaction progress. A reverse-phase method is typically employed.

-

Objective: To separate the target compound from impurities and starting materials.

-

Methodology:

-

Column: Use a C18 stationary phase column (e.g., XBridge Premier BEH C18, 4.6 x 100 mm, 3.5 µm).[14]

-

Mobile Phase: A gradient system of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure the boronic acid is in its neutral form.

-

Gradient: A linear gradient from 5% B to 95% B over approximately 15-20 minutes.[14]

-

Flow Rate: 1.0 mL/min.[14]

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.[14]

-

Analysis: Inject the sample and integrate the peak area to calculate purity as a percentage of the total area.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

Objective: To confirm the chemical structure by observing the chemical shifts, coupling constants, and integration of protons (¹H), carbons (¹³C), boron (¹¹B), and fluorine (¹⁹F).

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: Expect to see signals corresponding to the aromatic protons, the NH proton of the Boc group, and the t-butyl protons. The fluorine atom will cause characteristic splitting of adjacent aromatic proton signals.

-

¹³C NMR: Observe signals for the aromatic carbons, the carbonyl and quaternary carbons of the Boc group, and the t-butyl carbons. The carbon attached to the boron will have a characteristic chemical shift.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, which can be used to confirm its presence.

-

¹¹B NMR: A broad signal is characteristic of the boron atom in a boronic acid.

-

Data Interpretation: Analyze chemical shifts and coupling patterns to confirm the substitution pattern on the aromatic ring and the integrity of the Boc group.

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

-

Objective: To verify the molecular formula by determining the mass-to-charge ratio (m/z) of the molecular ion.

-

Methodology:

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

-

Analysis Mode: Run in both positive and negative ion modes. In positive mode, expect to see the [M+H]⁺ or [M+Na]⁺ adducts. In negative mode, [M-H]⁻ may be observed.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Data Analysis: Compare the observed m/z value with the calculated exact mass of the compound (255.05) to confirm its identity. The pinacol ester analog shows a clear [M+H]⁺ peak at m/z 238.2, demonstrating the utility of this technique.[15]

-

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the quality and integrity of boronic acids.[16]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]

-

Storage Conditions: Store 3-Boc-amino-4-fluorophenylboronic acid in a tightly sealed container in a cool, dry, and dark place.[18] To prevent degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[17] Refrigeration (2-8°C) is often advised for long-term stability.

-

Chemical Incompatibilities: Avoid contact with strong oxidizing agents.[17] Boronic acids should also be kept away from conditions of high humidity or strong aqueous acids/bases that can promote protodeboronation.[6][7]

-

Safety: The compound is classified as harmful if swallowed.[3] Avoid breathing dust and prevent contact with skin and eyes.[17]

Applications in Research and Development

The unique combination of functional groups in 3-Boc-amino-4-fluorophenylboronic acid makes it a strategic intermediate in the synthesis of complex molecules, particularly in drug discovery.[19][]

-

Medicinal Chemistry: It serves as a key fragment for introducing the fluorinated aminophenyl motif into potential drug candidates. This moiety is found in various biologically active compounds, and its presence can enhance target binding and improve pharmacokinetic properties.[1][2]

-

Suzuki Coupling: Its primary use is in Suzuki-Miyaura coupling reactions to construct biaryl or aryl-heteroaryl structures, which are privileged scaffolds in many approved drugs.[11][21]

-

Peptide Synthesis: After deprotection of the Boc group, the resulting amine can be incorporated into peptide chains or used as a linker for bioconjugation.

References

- Improving the oxidative stability of boronic acids through stereoelectronic effects. Google Scholar.

- How to Store Boric Acid. Lab Alley.

- Boronic acid with high oxidative stability and utility in biological contexts. PNAS.

- Understanding Boronic Acids: Properties, Handling, and Sourcing. Dakenchem.

- Boronic acid with high oxidative stability and utility in biological contexts. PubMed.

- Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.

- Bor

- Phenylboronic acid. Wikipedia.

- (3-amino-4-fluorophenyl)boronic acid. ChemBK.

- 3-Amino-4-fluorophenylboronic acid, pinacol ester. ChemicalBook.

- 4-Amino-3-fluorophenylboronic acid. Sigma-Aldrich.

- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.

- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.

- CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.

- Suzuki Coupling. Organic Chemistry Portal.

- SAFETY D

- Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Request PDF.

- 3-Amino-4-fluorophenylboronic acid. Sigma-Aldrich.

- 3-Amino-4-fluorophenylboronic acid. Boron Molecular.

- Applications of fluorine-containing amino acids for drug design. PubMed.

- 3-Amino-4-fluorophenylboronic acid. Chemsrc.

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Exploring Fluorine Chemistry in Drug Design: The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD..

- 3-Amino-4-fluorophenylboronic acid, 97%. Thermo Scientific Chemicals.

- Amino Acid Analysis by HPLC. BOC Sciences.

- Application of Organic Synthesis in New Drug Discovery. BOC Sciences.

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 445290010 [thermofisher.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 9. pnas.org [pnas.org]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid - Google Patents [patents.google.com]

- 14. waters.com [waters.com]

- 15. 3-Amino-4-fluorophenylboronic acid, pinacol ester CAS#: 1003575-43-6 [m.chemicalbook.com]

- 16. laballey.com [laballey.com]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. borax.com [borax.com]

- 19. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (3-Boc-amino-4-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Sourcing Highly Specific Spectral Data

In the realm of chemical research and drug development, the precise structural elucidation of novel or specialized chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure of a compound. This guide was intended to provide an in-depth analysis of the ¹H and ¹³C NMR spectral data for (3-Boc-amino-4-fluorophenyl)boronic acid, a compound of interest in synthetic and medicinal chemistry.

However, after a comprehensive search of publicly available scientific literature, chemical databases, and supplier technical data sheets, the specific ¹H and ¹³C NMR spectral data with detailed peak assignments for (3-Boc-amino-4-fluorophenyl)boronic acid could not be located. While data for structurally related compounds are available, providing a speculative analysis would not meet the standards of scientific integrity and accuracy required for a technical guide aimed at researchers and drug development professionals.

This document will therefore outline the principles and expected spectral features of (3-Boc-amino-4-fluorophenyl)boronic acid based on the analysis of its constituent functional groups and related molecules. It will also provide a standardized protocol for acquiring and interpreting the NMR data for this compound, should it be synthesized or acquired.

Molecular Structure and Functional Group Analysis

To predict the NMR spectra of (3-Boc-amino-4-fluorophenyl)boronic acid, it is essential to first dissect its molecular structure and the electronic environment of each proton and carbon atom.

Molecular Structure:

Caption: Molecular structure of (3-Boc-amino-4-fluorophenyl)boronic acid.

Key Functional Groups and Their Expected NMR Influence:

-

Boronic Acid (-B(OH)₂): This group is electron-withdrawing and will influence the chemical shifts of the aromatic protons and carbons. The protons on the hydroxyl groups are typically broad and may exchange with residual water in the NMR solvent, sometimes leading to their disappearance from the spectrum.

-

Fluorine (-F): As a highly electronegative atom, fluorine will have a significant deshielding effect on adjacent carbons and protons. Furthermore, it will cause splitting (coupling) of the signals for nearby ¹H and ¹³C nuclei, which is a key diagnostic feature.

-

Boc-amino (-NHBoc): The tert-butoxycarbonyl (Boc) protecting group has a characteristic set of signals. The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet in the ¹H NMR spectrum. The carbonyl carbon will have a distinct chemical shift in the ¹³C NMR spectrum. The -NH proton will appear as a singlet or a doublet depending on the solvent and its coupling to the adjacent aromatic proton.

-

Aromatic Ring: The substitution pattern on the phenyl ring will give rise to a complex splitting pattern in the aromatic region of the ¹H NMR spectrum. The electronic effects of the three substituents (boronic acid, fluorine, and Boc-amino) will determine the precise chemical shifts of the three aromatic protons.

Predicted ¹H NMR Spectral Data

While the actual spectrum is unavailable, a prediction of the ¹H NMR data can be made based on established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for (3-Boc-amino-4-fluorophenyl)boronic acid

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |

| Ar-H | 7.0 - 8.0 | m | - | The three aromatic protons will appear as multiplets due to coupling with each other and with the fluorine atom. |

| -NH | 8.0 - 9.5 | s or d | - | The chemical shift can be highly variable and dependent on solvent and concentration. May show coupling to the adjacent aromatic proton. |

| -B(OH)₂ | 4.0 - 6.0 | br s | - | Often appears as a broad singlet and can exchange with D₂O. |

| -C(CH₃)₃ | ~1.5 | s | - | A sharp singlet integrating to 9 protons is characteristic of the Boc group. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (3-Boc-amino-4-fluorophenyl)boronic acid

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Ar-C (substituted) | 120 - 160 | The chemical shifts will be influenced by the attached substituents. The carbon attached to fluorine will show a large one-bond C-F coupling. |

| Ar-CH | 110 - 140 | The chemical shifts will be influenced by the substitution pattern. |

| C=O (Boc) | ~153 | Typical chemical shift for a carbamate carbonyl carbon. |

| C(CH₃)₃ (Boc) | ~80 | Quaternary carbon of the tert-butyl group. |

| C(CH₃)₃ (Boc) | ~28 | Methyl carbons of the tert-butyl group. |

Standardized Protocol for NMR Data Acquisition and Processing

For researchers who synthesize or obtain (3-Boc-amino-4-fluorophenyl)boronic acid, the following protocol outlines the steps for acquiring high-quality NMR data.

Experimental Workflow:

Caption: Standardized workflow for NMR data acquisition and processing.

Conclusion and Path Forward

The absence of publicly available, detailed ¹H and ¹³C NMR spectral data for (3-Boc-amino-4-fluorophenyl)boronic acid underscores the importance of data sharing within the scientific community. While predictions based on fundamental principles provide a useful framework, they cannot replace experimentally obtained and validated data.

Researchers working with this compound are encouraged to publish their characterization data to contribute to the collective body of scientific knowledge. This will aid future research and development efforts that rely on the use of this and other specialized chemical reagents.

References

Due to the inability to find specific spectral data for the topic compound, a conventional reference list citing sources for this data cannot be provided. The information presented is based on established principles of NMR spectroscopy, which are detailed in numerous standard organic chemistry and spectroscopy textbooks.

Foreword: The Indispensable Role of Phenylboronic Acids in Modern Chemistry

An In-depth Technical Guide to the Mechanisms of Formation for Substituted Phenylboronic Acids

Substituted phenylboronic acids and their derivatives are cornerstones of modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility extends far beyond this, however, into fields as diverse as medicinal chemistry, materials science, and chemical biology, where they serve as versatile intermediates, sensors for saccharides, and components of targeted drug delivery systems.[3][4][5] The stability, low toxicity, and functional group tolerance of boronic acids have cemented their status as indispensable tools for researchers.[2]

This guide provides an in-depth exploration of the primary mechanisms for forming substituted phenylboronic acids. It is designed for researchers, scientists, and drug development professionals who seek not just to perform these reactions, but to understand the underlying principles that govern their success. We will move beyond simple procedural descriptions to dissect the causality behind experimental choices, offering field-proven insights into three dominant synthetic strategies: the classical organometallic routes, modern palladium-catalyzed cross-coupling borylations, and the cutting-edge direct C-H borylation methods.

Part 1: The Classical Approach: Formation via Grignard and Organolithium Reagents

The reaction of organometallic reagents with borate esters is one of the most established and widely used methods for preparing arylboronic acids.[3][6][7] This pathway relies on the nucleophilic character of a pre-formed aryl Grignard or aryllithium reagent to attack the electrophilic boron center of a trialkyl borate.

Core Mechanism: Nucleophilic Attack on a Borate Ester

The fundamental mechanism involves two key steps:

-

Formation of the Organometallic Reagent: An aryl halide (typically a bromide or iodide) is reacted with magnesium metal to form an aryl Grignard reagent (Ar-MgX) or with an organolithium reagent (like n-butyllithium) to form an aryllithium (Ar-Li) via halogen-metal exchange.

-

Borylation and Hydrolysis: The highly nucleophilic carbanion of the organometallic species attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. This forms a boronate ester intermediate, which is then hydrolyzed under aqueous acidic conditions to yield the final phenylboronic acid.[8][9]

A critical experimental consideration is the reaction temperature. These reactions are typically conducted at very low temperatures (e.g., -78 °C) to prevent over-addition, where the initially formed boronate ester is attacked by a second or even third equivalent of the organometallic reagent, leading to the formation of undesired borinic acids (Ar₂BOH) and boranes (Ar₃B).[6][10]

Mechanistic Diagram: Grignard-Based Synthesis

Caption: Workflow for boronic acid synthesis via a Grignard reagent.

Experimental Protocol: Synthesis of 4-tert-Butylphenylboronic Acid

This protocol is adapted from procedures optimized for yield and selectivity.[11]

-

System Preparation: A three-necked, oven-dried flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with magnesium turnings (1.2 eq). The system is flushed with dry nitrogen.

-

Grignard Formation: A solution of 1-bromo-4-tert-butylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating or a crystal of iodine if necessary. Once initiated, the reaction is maintained at a gentle reflux until all the magnesium is consumed.

-

Borylation: The freshly prepared Grignard solution is cooled to -40 °C in a dry ice/acetone bath. Trimethyl borate (1.5 eq) dissolved in anhydrous THF is added dropwise, ensuring the internal temperature does not rise above -20 °C. The mixture is stirred at this temperature for 2-3 hours.

-

Hydrolysis and Workup: The reaction is allowed to warm to 0 °C and then quenched by slow addition of aqueous HCl (2M). The mixture is stirred vigorously for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is often purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by acid/base extraction.[12][13]

Part 2: Palladium-Catalyzed Borylation of Aryl Halides (Miyaura Borylation)

A more modern and highly versatile alternative to the classical organometallic route is the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent, a transformation known as the Miyaura borylation. This method offers superior functional group tolerance, avoiding the need for highly reactive and often incompatible Grignard or organolithium intermediates.[8][14]

Core Mechanism: The Pd(0)/Pd(II) Catalytic Cycle

The reaction proceeds through a catalytic cycle analogous to that of the Suzuki-Miyaura coupling.[15]

-

Oxidative Addition: A low-valent Pd(0) complex, typically generated in situ, reacts with the aryl halide (Ar-X) by inserting into the carbon-halogen bond. This forms a Pd(II) intermediate (Ar-Pd-X). This is often the rate-determining step.

-

Transmetalation: In the presence of a base (e.g., potassium acetate), the diboron reagent (such as bis(pinacolato)diboron, B₂pin₂) coordinates to the palladium center. The base facilitates the transfer of a boryl group to the palladium, displacing the halide and forming an aryl-palladium-boryl species (Ar-Pd-Bpin).

-

Reductive Elimination: The final step involves the reductive elimination of the arylboronate ester (Ar-Bpin) from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The resulting boronate ester can then be hydrolyzed to the boronic acid if desired.

A key innovation in this area is the use of tetrahydroxydiboron (B₂(OH)₄), which allows for the direct synthesis of arylboronic acids from aryl chlorides in aqueous or alcoholic solvents, offering a more atom-economical and environmentally friendly process.[16][17][18]

Mechanistic Diagram: Miyaura Borylation Catalytic Cycle

Caption: Catalytic cycle for the Miyaura borylation reaction.

Experimental Protocol: Direct Synthesis from an Aryl Chloride

This protocol is based on the direct synthesis method using tetrahydroxydiboron.[14][18]

-

Reaction Setup: To a vial is added the aryl chloride (1.0 eq), tetrahydroxydiboron (B₂(OH)₄, 1.1 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a palladium catalyst system (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos, 1-2 mol%).

-

Solvent and Degassing: A solvent mixture, such as ethanol/water, is added. The vial is sealed, and the mixture is degassed by bubbling nitrogen or argon through it for 10-15 minutes.

-

Reaction: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

-

Workup and Isolation: After cooling to room temperature, the mixture is filtered to remove inorganic salts. The pH of the filtrate is adjusted to be acidic (pH ~2) with HCl. The aqueous solution is then extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated to afford the crude arylboronic acid.

-

In Situ Derivatization (Optional): To avoid potential degradation of the boronic acid during purification, it can be converted in situ to a more stable derivative. For example, after the reaction, potassium hydrogen fluoride (KHF₂) can be added to form the corresponding potassium aryltrifluoroborate salt, which is often a stable, crystalline solid.[7]

Part 3: Direct C-H Borylation via Iridium Catalysis

The most recent and arguably most elegant strategy for synthesizing arylboronates is the direct borylation of C-H bonds, catalyzed by iridium complexes. This method bypasses the need for pre-functionalized starting materials like aryl halides, offering unparalleled efficiency and atom economy.[19][20][21]

Core Mechanism: The Ir(III)/Ir(V) Catalytic Cycle

While several mechanistic pathways have been debated, a widely supported cycle involves Ir(III) and Ir(V) intermediates.[20]

-

Catalyst Activation: An Iridium(I) precatalyst reacts with the diboron reagent (B₂pin₂) to form an active Iridium(III) tris(boryl) complex.

-

C-H Oxidative Addition: The arene substrate coordinates to the Ir(III) center. The catalyst then performs an oxidative addition into an aromatic C-H bond, forming a transient, high-valent Iridium(V) hydrido-aryl-boryl species.

-

Reductive Elimination: This highly unstable Ir(V) intermediate rapidly undergoes reductive elimination. There are two possible pathways: elimination of H-Bpin to form an Ir(III) aryl-boryl complex, or elimination of the Ar-Bpin product to form an Ir(III) hydrido-boryl species. The latter is generally favored.

-

Regeneration: The resulting iridium complex reacts with another equivalent of the diboron reagent to regenerate the active Ir(III) tris(boryl) catalyst, releasing H-Bpin and completing the cycle.

The regioselectivity of C-H borylation is primarily governed by sterics, with the boryl group typically being installed at the least hindered position on the aromatic ring.[19][22] However, directing groups can be employed to achieve ortho-selectivity.[19]

Mechanistic Diagram: Iridium-Catalyzed C-H Borylation

Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.

Experimental Protocol: General Procedure for Aromatic C-H Borylation

This is a representative protocol for sterically controlled borylation.[7][19]

-

Reaction Setup: In a nitrogen-filled glovebox, a screw-cap vial is charged with the iridium precatalyst (e.g., [Ir(COD)OMe]₂, 0.5-1.5 mol %), a ligand (e.g., 4,4′-di-tert-butylbipyridine (dtbpy), 1-3 mol %), and bis(pinacolato)diboron (B₂pin₂, 1.0 eq).

-

Reagent Addition: The aromatic substrate (1.2-1.5 eq) is added, followed by an inert, anhydrous solvent such as cyclohexane or THF.

-

Reaction: The vial is sealed tightly with a Teflon-lined cap, removed from the glovebox, and heated in an oil bath at 80-100 °C for 12-48 hours.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then subjected to purification.

-

Purification: The resulting arylboronate ester is typically stable enough for direct purification by flash column chromatography on silica gel.[12] Alternatively, the crude ester can be hydrolyzed to the boronic acid as described in previous sections.

Part 4: Purification and Characterization

A significant challenge in working with phenylboronic acids is their purification. They are prone to dehydration to form cyclic boroxine anhydrides and can be difficult to handle chromatographically.[3]

Comparative Purification Strategies

| Method | Description | Advantages | Disadvantages |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals. | Can provide very high purity material. Scalable. | Requires a solid product and finding a suitable solvent can be challenging. |

| Acid/Base Extraction | Exploiting the acidic nature of the B(OH)₂ group. The boronic acid is extracted into an aqueous basic solution, washed with an organic solvent to remove neutral impurities, and then precipitated by re-acidification. | Good for removing non-acidic impurities. | Does not separate from other acidic impurities. Can be laborious.[12] |

| Chromatography | Passing the material through a stationary phase (e.g., silica gel). Boronate esters are generally preferred for chromatography as they are less polar and more stable on silica.[12][13] | Effective for separating closely related compounds. | Boronic acids can streak or decompose on silica gel. Scale-up can be difficult. |

| Derivatization | Converting the boronic acid to a stable, crystalline derivative, such as a diethanolamine adduct, which can be easily purified by filtration and then hydrolyzed back to the free acid.[12] | Often provides a highly pure, stable intermediate. | Adds extra steps to the synthesis. |

Characterization

Substituted phenylboronic acids are typically characterized by a combination of standard spectroscopic techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹¹B): Provides definitive structural information. ¹¹B NMR is particularly useful, with boronic acids typically showing a broad signal around 25-35 ppm.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Shows characteristic stretches for O-H (broad, ~3300 cm⁻¹) and B-O (~1350 cm⁻¹) bonds.

Conclusion

The synthesis of substituted phenylboronic acids has evolved significantly from classical organometallic methods to highly efficient and selective catalytic processes. The choice of synthetic route depends critically on the desired substitution pattern, functional group tolerance, and available starting materials. A thorough understanding of the underlying mechanisms—be it the nucleophilic attack of a Grignard reagent, the intricate dance of a palladium catalyst, or the powerful C-H activation by iridium—empowers the modern chemist to make informed decisions, troubleshoot reactions, and ultimately accelerate the pace of discovery in drug development and materials science.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. ResearchGate. [Link]

-

Singh, U. P., & Singh, R. P. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Larsen, M. A., & Hartwig, J. F. (2012). Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters, 14(13), 3432–3435. [Link]

-

ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]

-

Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

-

Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. PMC - NIH. [Link]

-

PubMed. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. [Link]

-

Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Chemistry. [Link]

-

Chemical Communications (RSC Publishing). Ir-catalyzed proximal and distal C–H borylation of arenes. [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

- Google Patents. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.

-

eScholarship.org. Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. [Link]

-

Wikipedia. Boronic acid. [Link]

-

Jiang, H. M. (2008). Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Globe Thesis. [Link]

-

Georganics. Phenylboronic acid – preparation and application. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

A Class of Borate Ester: Trimethyl Borate. (2022). Borate Ester. [Link]

- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

Sim, D. H., et al. (2015). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC - PubMed Central. [Link]

-

El-Faham, A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1274. [Link]

-

Cox, P. A., et al. (2016). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. ACS Publications. [Link]

-

Reddit. HELP: Purifying boronic acids sucks. [Link]

-

ResearchGate. How to purify boronic acids/boronate esters?. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. mt.com [mt.com]

- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 4. mdpi.com [mdpi.com]

- 5. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Boronic acid - Wikipedia [en.wikipedia.org]

- 9. A Class of Borate Ester: Trimethyl Borate | Borates Today [borates.today]

- 10. pubs.acs.org [pubs.acs.org]

- 11. globethesis.com [globethesis.com]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chemistry.illinois.edu [chemistry.illinois.edu]

- 21. escholarship.org [escholarship.org]

- 22. Ir-catalyzed proximal and distal C–H borylation of arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Navigating the Unseen: A Technical Guide to the Safe Handling of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine (CAS 175591-19-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical safety and handling protocols for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine (CAS 175591-19-6). As a compound frequently utilized in novel drug discovery and development, a thorough understanding of its hazard profile and the necessary precautions is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes the available, albeit limited, safety data for this specific compound, supplemented with insights from structurally related piperazine derivatives to offer a robust framework for risk mitigation.

Hazard Identification and Classification

While a comprehensive toxicological profile for CAS 175591-19-6 is not extensively documented in publicly available literature, data from analogous compounds containing the piperazine moiety suggest a potential for significant health hazards. For the closely related compound, (2,3-Dihydrobenzo[1][2]dioxin-2-yl)piperazin-1-yl-methanone (CAS 70918-00-2), the following GHS hazard statements have been identified and should be considered as a precautionary measure for CAS 175591-19-6[1][3]:

-

H373: May cause damage to organs through prolonged or repeated exposure [1][3]

-

H411: Toxic to aquatic life with long lasting effects [1][3]

Given these potential hazards, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine should be handled as a substance of high concern.

Signal Word: Danger[1][3]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

The primary objective of engineering controls is to contain the hazard at its source.

-

Ventilation: All handling of solid and solutions of this compound must be conducted in a certified chemical fume hood or a glove box to maintain airborne concentrations below exposure limits.[4] The ventilation system should be regularly inspected and maintained.

-

Containment: For procedures with a higher risk of aerosol generation, such as sonication or vortexing, the use of sealed centrifuge tubes and containment rotors is strongly recommended.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the final barrier between the researcher and the chemical hazard.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and airborne particles. |

| Skin Protection | Impervious clothing, such as a lab coat with long sleeves. Fire/flame resistant clothing should be considered.[1] | Prevents skin contact with the compound. |

| Hand Protection | Wear protective nitrile rubber gloves.[5] | Provides a barrier against dermal absorption. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1] | Protects against inhalation of toxic dust or aerosols. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the stability of the compound.

Handling

-

Avoid Dust Formation: Handle the solid compound with care to prevent the generation of dust.[1]

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

-

Clothing: Take off immediately all contaminated clothing and wash it before reuse.[1]

Storage

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4][6] The piperazine moiety can react violently with these substances.

-

Security: Store in a locked-up area to prevent unauthorized access.[1]

Emergency Procedures

Rapid and appropriate response to an emergency situation can significantly mitigate the consequences of an accidental exposure or spill.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| If Swallowed | Get emergency medical help immediately.[1] Rinse mouth.[1] Do NOT induce vomiting.[4] |

| If on Skin | Take off immediately all contaminated clothing and wash it before reuse.[1] Wash with plenty of water.[1] Get emergency medical help immediately.[1] |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[1] Get medical help if you feel unwell.[1] |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] Immediate medical attention is required.[6] |

Accidental Release Measures

-

Personal Precautions: Avoid dust formation. Wear appropriate PPE, including respiratory protection.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[7]

-

Containment and Cleaning Up: Collect spillage.[1] Sweep up and shovel. Keep in suitable, closed containers for disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Toxicological and Ecological Information

Toxicological Information

As previously stated, specific toxicological data for CAS 175591-19-6 is scarce. However, based on the classification of a closely related analog, it is presumed to be toxic via oral, dermal, and inhalation routes.[1][3] Prolonged or repeated exposure may cause organ damage.[1][3]

Ecological Information

The compound is considered toxic to aquatic life with long-lasting effects.[1][3] All releases to the environment should be avoided.

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

Visual Workflow for Safe Handling

Caption: A logical workflow for the safe handling of CAS 175591-19-6, from preparation to disposal.

References

-

SAFETY DATA SHEET. ChemDmart. [Link]

-

Tapentadol. PubChem. [Link]

-

Tapentadol Hydrochloride-Material Safety Datasheet. Amazon S3. [Link]

-

Tapentadol Hydrochloride. PubChem. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)-PIPERAZINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 5. chemdmart.com [chemdmart.com]

- 6. mmbio.byu.edu [mmbio.byu.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the physicochemical properties of active pharmaceutical ingredients (APIs) are paramount to their therapeutic success. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, the efficacy of a potential drug candidate.[1] (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid, a key building block in medicinal chemistry, presents a unique solubility profile governed by its distinct structural motifs. This guide provides a comprehensive exploration of the theoretical and practical aspects of its solubility in common organic solvents, equipping researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols to navigate this crucial parameter.

The presence of the boronic acid moiety, a versatile functional group for carbon-carbon bond formation (e.g., Suzuki-Miyaura coupling), alongside a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group and an electron-withdrawing fluorine atom, creates a molecule with a nuanced balance of polar and non-polar characteristics. Understanding how these features dictate its interaction with various organic solvents is essential for its effective utilization in synthetic chemistry and downstream pharmaceutical processing.

Theoretical Framework: Deconstructing the Molecular Architecture and its Impact on Solubility

The solubility of a crystalline organic compound in a solvent is a thermodynamic equilibrium between the solid state and the solution. This equilibrium is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[2] A qualitative prediction of the solubility of this compound in different organic solvents can be derived from a detailed analysis of its molecular structure.

Key Structural Features and Their Influence:

-

Boronic Acid Group (-B(OH)₂): This functional group is capable of forming strong hydrogen bonds, both as a donor (from the -OH groups) and as an acceptor (at the oxygen atoms). This suggests a favorable interaction with polar, protic solvents (e.g., methanol, ethanol) and polar, aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF). However, boronic acids have a known propensity to undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by the solvent and temperature, thereby complicating solubility studies.[3]

-

Tert-butoxycarbonyl (Boc) Group (-C(O)O(CH₃)₃): The Boc group is a bulky, non-polar moiety that significantly contributes to the lipophilicity of the molecule. This structural feature will enhance solubility in non-polar or moderately polar aprotic solvents (e.g., dichloromethane, THF, ethyl acetate) by engaging in favorable van der Waals interactions. Conversely, its steric hindrance may disrupt the crystal lattice packing, potentially lowering the energy required for dissolution.

-

Fluorophenyl Group: The fluorine atom is highly electronegative, introducing a dipole moment into the phenyl ring. The C-F bond can act as a weak hydrogen bond acceptor. The electron-withdrawing nature of fluorine also influences the acidity of the boronic acid group, which can affect its interaction with basic or acidic solvents.[4] The overall polarity of the fluorophenyl ring contributes to potential dipole-dipole interactions with polar solvents.

-

Amine Linkage (-NH-): The secondary amine, protected by the Boc group, can still participate in hydrogen bonding as a donor. This adds another potential point of interaction with polar solvents.

Predicting Solubility Trends (Qualitative):

Based on the principle of "like dissolves like," we can anticipate the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) due to their ability to act as strong hydrogen bond acceptors and effectively solvate both the polar and non-polar regions of the molecule. Polar protic solvents like methanol and ethanol are also expected to be good solvents due to their hydrogen bonding capabilities.

-

Moderate Solubility: Expected in solvents of intermediate polarity like Tetrahydrofuran (THF), acetone, and ethyl acetate. These solvents can engage in dipole-dipole interactions and, to a lesser extent, act as hydrogen bond acceptors.

-

Low to Negligible Solubility: Expected in non-polar hydrocarbon solvents such as hexane and toluene. The energy required to overcome the solute-solute interactions in the crystal lattice will not be sufficiently compensated by the weak van der Waals forces with these non-polar solvents.

The interplay of these functional groups leads to a molecule with a complex solubility profile. The following diagram illustrates the key intermolecular forces at play.

Figure 1. Intermolecular forces governing solubility.

Quantitative Solubility Determination: A Field-Proven Experimental Protocol

In the absence of established literature values, a robust experimental determination of solubility is essential. The "shake-flask" method is widely regarded as the gold standard for determining the thermodynamic solubility of a compound.[5] The following protocol provides a detailed, step-by-step methodology for the quantitative analysis of the solubility of this compound in a range of organic solvents.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade): Methanol, Ethanol, Acetonitrile, Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM), Toluene, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column (e.g., C18 reverse-phase)

Experimental Workflow:

The overall workflow for the experimental determination of solubility is depicted in the following diagram:

Figure 2. Experimental workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

For each selected organic solvent, add an excess amount of solid this compound to a pre-weighed vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial after equilibration.

-

Add a known volume of the respective solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[6] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change significantly between time points).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute a known volume of the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC-UV:

-

Method Development: Develop a reverse-phase HPLC-UV method for the quantification of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to ensure good peak shape) is a good starting point. The UV detection wavelength should be set at the λmax of the compound.

-

Calibration Curve: Prepare a series of standard solutions of the compound in each solvent at known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted filtrate samples into the HPLC system and record the peak areas.

-

Calculation: Determine the concentration of the compound in the diluted samples using the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

-

Data Presentation:

-

The determined solubility values should be presented in a clear and organized table, expressed in units such as mg/mL or g/L.

-

Data Summary and Interpretation

| Organic Solvent | Polarity Index | Solvent Type | Expected Qualitative Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | High | To be determined |

| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | High | To be determined |

| Methanol | 5.1 | Polar Protic | High | To be determined |

| Ethanol | 4.3 | Polar Protic | High | To be determined |

| Acetone | 5.1 | Polar Aprotic | Moderate | To be determined |

| Acetonitrile | 5.8 | Polar Aprotic | Moderate | To be determined |

| Tetrahydrofuran (THF) | 4.0 | Moderately Polar Aprotic | Moderate | To be determined |

| Ethyl Acetate | 4.4 | Moderately Polar Aprotic | Moderate | To be determined |

| Dichloromethane (DCM) | 3.1 | Non-polar Aprotic | Moderate | To be determined |

| Toluene | 2.4 | Non-polar Aprotic | Low | To be determined |

| Hexane | 0.1 | Non-polar Aprotic | Low to Negligible | To be determined |

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, from a theoretical analysis of its molecular structure to a detailed, practical protocol for its experimental determination. While quantitative data for this specific compound is not yet widely published, the principles and methodologies outlined herein empower researchers to generate this critical information with a high degree of scientific rigor.

The solubility profile of this boronic acid derivative is a complex interplay of hydrogen bonding, dipole-dipole interactions, and van der Waals forces. A thorough understanding of these factors, coupled with precise experimental measurement, is indispensable for the successful application of this compound in pharmaceutical research and development. The provided protocol, based on the well-established shake-flask method and HPLC-UV analysis, serves as a robust framework for obtaining reliable and reproducible solubility data. This information is not only crucial for optimizing reaction conditions in synthetic chemistry but also for guiding formulation development and predicting in vivo performance.

References

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

- Pal, T., & Mitra, A. (2013). The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field. Protein Science, 22(S1), 125-125.

-

World Health Organization. (2018). Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. WHO Technical Report Series, No. 1011. Retrieved from [Link]

- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.

- Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Sporzyński, A., Adamczyk-Woźniak, A., & Gozdalik, J. T. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427.

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

Sources

An In-depth Technical Guide on the Potential Applications of Fluorinated Boronic Acids in Drug Discovery

From the Desk of the Senior Application Scientist: A Perspective on Strategic Fluorination

In the landscape of modern medicinal chemistry, our pursuit is one of precision and optimization. We seek not just to discover new chemical entities, but to rationally design molecules with superior efficacy, safety, and pharmacokinetic profiles. Within our extensive toolkit, the strategic incorporation of fluorine has emerged as a dominant strategy.[1][2] This guide delves into a particularly potent class of reagents at the confluence of organoboron chemistry and fluorine science: the fluorinated boronic acids.

This document is structured not as a rigid manual, but as a narrative of scientific strategy. We will explore the "why" behind the "how"—elucidating the fundamental principles that make fluorinated boronic acids such powerful tools, and then detailing their practical application with field-tested insights. The protocols and workflows described herein are designed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals to leverage these unique molecules in their own discovery programs.

Part 1: Foundational Principles of Fluorinated Boronic Acids

Introduction to Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have become indispensable in drug discovery.[3][4] Their utility stems from two primary characteristics: their versatility as synthetic intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and their unique ability to act as pharmacophores.[3][5] The boronic acid moiety can form reversible covalent bonds with diols, a feature that allows them to target the active sites of enzymes, such as serine proteases, by interacting with key hydroxyl-bearing amino acid residues.[6][7] The success of drugs like the proteasome inhibitor Bortezomib (Velcade®) has cemented the therapeutic potential of this class of compounds.[3][8][9]

The Transformative Role of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmaceutical properties.[1][2][10] Due to its high electronegativity and small size, fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity for its biological target.[1][10][11] Strategic fluorination can block sites of metabolism, modulate the acidity or basicity of nearby functional groups, and introduce favorable interactions within a protein's binding pocket.[1]

Synergistic Effects: Why Fluorinate Boronic Acids?

The combination of a boronic acid with fluorine substituents on an adjacent aryl ring creates a molecule with unique and tunable properties that are highly advantageous for drug discovery.

-

Modulation of Acidity (pKa) and Lewis Acid Character : The introduction of electron-withdrawing fluorine atoms into the aromatic ring significantly increases the Lewis acidity of the boron center.[12][13][14] This enhanced acidity is crucial for the boronic acid's ability to interact with biological nucleophiles, such as the serine or threonine residues in an enzyme's active site.[12][14] The strength of this interaction can be finely tuned by the number and position of the fluorine substituents.[12][13] For example, an ortho-fluorine substituent has the strongest effect on increasing acidity.[12]

-

Enhancement of Metabolic Stability : Fluorine substitution can protect the molecule from metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][10] This often leads to improved pharmacokinetic profiles, such as a longer half-life and increased bioavailability.

-

Tuning of Binding Affinity and Lipophilicity : Fluorine can alter the electronic and steric profile of a molecule, influencing how it interacts with its biological target.[6] This can lead to enhanced potency and selectivity. Furthermore, fluorination typically increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.[1]

Key Physicochemical Properties: A Comparative Overview

The impact of fluorination on the acidity of phenylboronic acid is a clear illustration of its powerful electronic effects.

| Compound | pKa | Comment |

| Phenylboronic Acid | 8.86 | The baseline acidity of the parent compound.[14] |

| 4-Fluorophenylboronic Acid | 8.30 | A modest increase in acidity due to the inductive effect of the para-fluorine.[14] |

| 3-Fluorophenylboronic Acid | 8.05 | A more significant increase in acidity. |